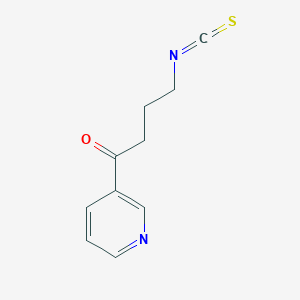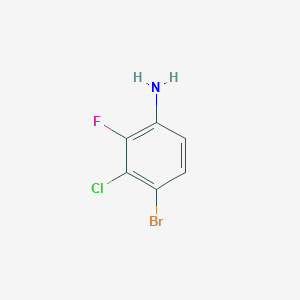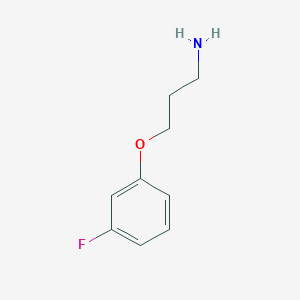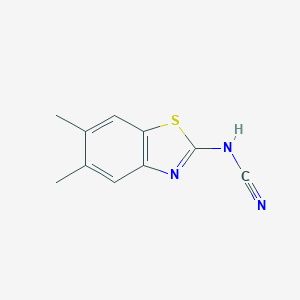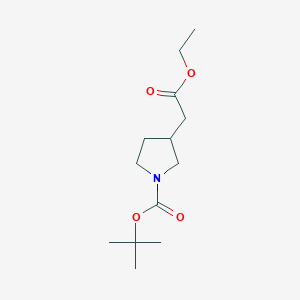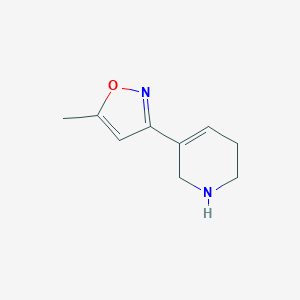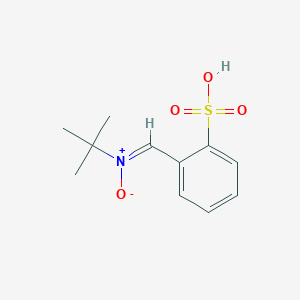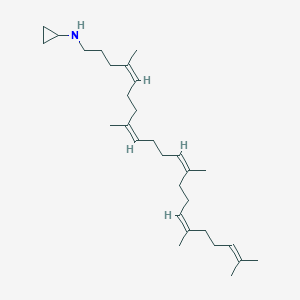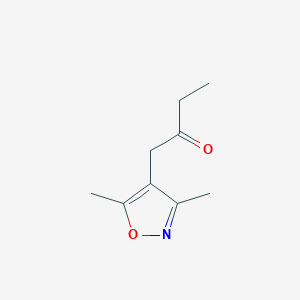
1-(3,5-Dimethylisoxazol-4-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethylisoxazol-4-yl)butan-2-one, commonly known as DIMBOA, is a natural compound found in many plants, including maize, wheat, and rye. It belongs to the class of benzoxazinoids, which are secondary metabolites produced by plants for defense against herbivores and pathogens. DIMBOA has been extensively studied for its potential applications in agriculture, medicine, and biotechnology.
Mécanisme D'action
The mechanism of action of DIMBOA is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell wall synthesis and energy metabolism. It may also act as a signaling molecule, regulating gene expression and metabolic pathways in plants and animals.
Effets Biochimiques Et Physiologiques
DIMBOA has been shown to have a range of biochemical and physiological effects in plants and animals. In plants, it has been shown to induce the production of phytoalexins, which are compounds that protect against pathogens. It has also been shown to enhance plant growth and photosynthesis under stress conditions. In animals, DIMBOA has been shown to have antioxidant and anti-inflammatory effects, as well as potential anticancer and antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DIMBOA in lab experiments include its natural origin, its wide range of potential applications, and its relatively low toxicity compared to synthetic pesticides and herbicides. However, its availability and cost may be limiting factors, as well as the need for further research into its mechanism of action and potential side effects.
Orientations Futures
Future research on DIMBOA could focus on its potential applications in biotechnology, particularly in the development of genetically modified crops with enhanced resistance to pests and pathogens. It could also be studied for its potential as a natural preservative in the food industry. Further research into its mechanism of action and potential side effects could also provide valuable insights into its potential applications in medicine and agriculture.
Méthodes De Synthèse
There are several methods for synthesizing DIMBOA, including chemical synthesis and extraction from plant sources. Chemical synthesis involves the reaction of 3,5-dimethylisoxazole with butanone in the presence of a catalyst. Extraction from plant sources involves the isolation of DIMBOA from plant tissues using organic solvents and chromatographic techniques.
Applications De Recherche Scientifique
DIMBOA has been studied for its potential applications in agriculture, particularly as a natural pesticide and herbicide. It has been shown to have insecticidal and antifungal properties, making it a promising alternative to synthetic pesticides. DIMBOA has also been studied for its potential as a growth regulator and stress tolerance inducer in plants.
In medicine, DIMBOA has been studied for its potential anticancer and antimicrobial properties. It has been shown to have cytotoxic effects on cancer cells and to inhibit the growth of bacteria and fungi. DIMBOA has also been studied for its potential as an anti-inflammatory and antioxidant agent.
Propriétés
Numéro CAS |
117504-27-5 |
|---|---|
Nom du produit |
1-(3,5-Dimethylisoxazol-4-yl)butan-2-one |
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.2 g/mol |
Nom IUPAC |
1-(3,5-dimethyl-1,2-oxazol-4-yl)butan-2-one |
InChI |
InChI=1S/C9H13NO2/c1-4-8(11)5-9-6(2)10-12-7(9)3/h4-5H2,1-3H3 |
Clé InChI |
OQDWGQSBPOQMLA-UHFFFAOYSA-N |
SMILES |
CCC(=O)CC1=C(ON=C1C)C |
SMILES canonique |
CCC(=O)CC1=C(ON=C1C)C |
Synonymes |
2-Butanone,1-(3,5-dimethyl-4-isoxazolyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



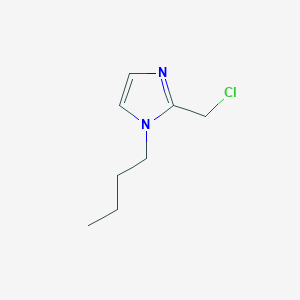

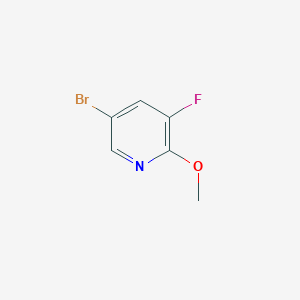
![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B37685.png)
![(R)-1,4-Dioxaspiro[4.5]decane-2-methanol](/img/structure/B37686.png)
